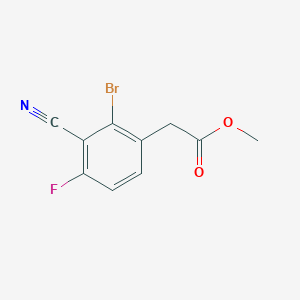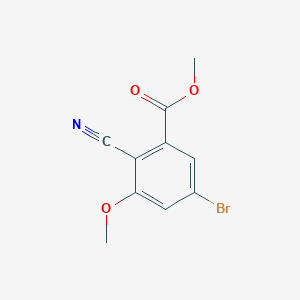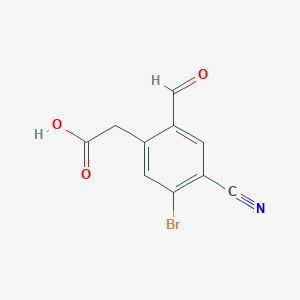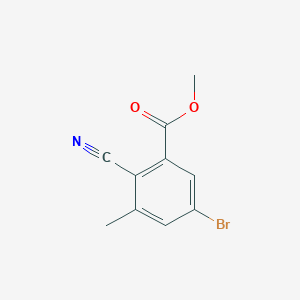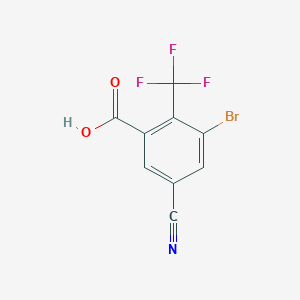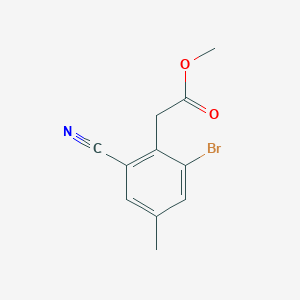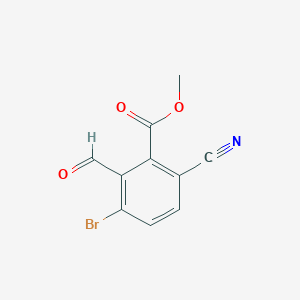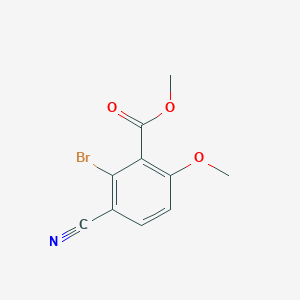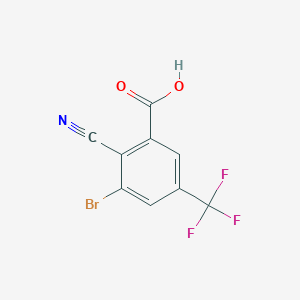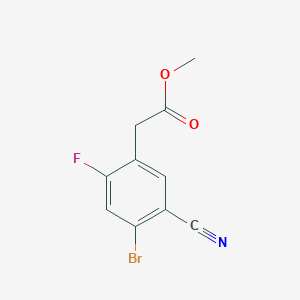
Methyl 4-bromo-5-cyano-2-fluorophenylacetate
Overview
Description
Methyl 4-bromo-5-cyano-2-fluorophenylacetate: is a chemical compound belonging to the class of phenylacetates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of bromo, cyano, and fluoro substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-bromo-5-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: : Methyl 4-bromo-5-cyano-2-fluorophenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst. Substitution reactions often require strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed: : The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : In chemistry, Methyl 4-bromo-5-cyano-2-fluorophenylacetate is used as a building block for the synthesis of more complex organic molecules. Its unique combination of halogen substituents makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: : In biological research, this compound is used to study the effects of halogenated phenylacetates on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: : In the medical field, this compound is explored for its potential therapeutic applications. Its structural similarity to certain pharmaceuticals makes it a candidate for drug development and testing.
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-cyano-2-fluorophenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to Methyl 4-bromo-5-cyano-2-fluorophenylacetate include Methyl 4-bromo-2-fluorophenylacetate, Methyl 4-cyano-2-fluorophenylacetate, and Methyl 4-bromo-5-fluorophenylacetate.
Uniqueness: : What sets this compound apart from these similar compounds is the presence of both cyano and fluoro substituents on the phenyl ring, which significantly alters its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(4-bromo-5-cyano-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)3-6-2-7(5-13)8(11)4-9(6)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJJENIROWADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


